molecular formula C11H10F2O2 B14180838 3-(3,4-Difluorophenyl)pent-2-enoic acid CAS No. 923023-45-4

3-(3,4-Difluorophenyl)pent-2-enoic acid

Cat. No.: B14180838
CAS No.: 923023-45-4
M. Wt: 212.19 g/mol
InChI Key: UCFURIIUKKPDOS-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)pent-2-enoic acid is an organic compound with the molecular formula C11H10F2O2 It is characterized by the presence of a difluorophenyl group attached to a pent-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)pent-2-enoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of the difluorophenyl group is coupled with a suitable alkenyl halide under palladium catalysis . The reaction typically requires mild conditions and can be carried out in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the Suzuki-Miyaura coupling reaction. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)pent-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the pent-2-enoic acid moiety to a single bond, yielding saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical for reducing double bonds.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

3-(3,4-Difluorophenyl)pent-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)pent-2-enoic acid involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pent-2-enoic acid moiety may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Difluorophenyl)propionic acid: Similar structure but with a propionic acid moiety instead of pent-2-enoic acid.

    3,4-Difluorophenylboronic acid: Contains a boronic acid group instead of the pent-2-enoic acid moiety.

Uniqueness

3-(3,4-Difluorophenyl)pent-2-enoic acid is unique due to the presence of both the difluorophenyl group and the pent-2-enoic acid moiety, which confer distinct chemical reactivity and potential biological activity

Properties

CAS No.

923023-45-4

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

3-(3,4-difluorophenyl)pent-2-enoic acid

InChI

InChI=1S/C11H10F2O2/c1-2-7(6-11(14)15)8-3-4-9(12)10(13)5-8/h3-6H,2H2,1H3,(H,14,15)

InChI Key

UCFURIIUKKPDOS-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)O)C1=CC(=C(C=C1)F)F

Origin of Product

United States

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